![molecular formula C17H21NO6 B5293261 ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5293261.png)
ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate, also known as EPPC, is a synthetic compound that has gained attention in the scientific community for its potential pharmacological applications. EPPC belongs to the class of piperidinecarboxylate compounds and is structurally similar to other compounds that have been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate is not fully understood, but it is believed to interact with specific receptors in the brain, including the dopamine and serotonin receptors. This interaction may lead to changes in neurotransmitter levels, which can affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate has various biochemical and physiological effects, including an increase in dopamine and serotonin levels in the brain. This increase in neurotransmitter levels may lead to improvements in mood, cognition, and other neurological functions.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is the lack of information on the long-term effects of the compound, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate. One area of interest is the development of new treatments for neurological disorders, such as depression and anxiety. Additionally, further studies may be conducted to better understand the compound's mechanism of action and potential side effects. Finally, research may focus on the synthesis of new compounds that are structurally similar to ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate, which may exhibit similar or improved pharmacological properties.
Synthesis Methods
The synthesis of ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate involves several steps, including the reaction of piperidine with ethyl chloroformate, followed by the reaction of the resulting product with 1,3-benzodioxole-5-carboxylic acid. The final step involves the esterification of the resulting compound with ethanol, which yields ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate in its pure form.
Scientific Research Applications
Ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential pharmacological applications. One area of research has focused on the compound's ability to interact with certain receptors in the brain, which may lead to the development of new treatments for various neurological disorders.
properties
IUPAC Name |
ethyl 1-[2-(1,3-benzodioxol-5-yloxy)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c1-2-21-17(20)12-5-7-18(8-6-12)16(19)10-22-13-3-4-14-15(9-13)24-11-23-14/h3-4,9,12H,2,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVUXYBXDTCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49728126 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]piperidine-4-carboxylate |
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